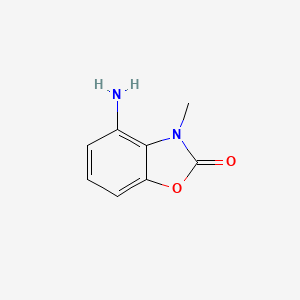

4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Description

4-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazolone derivative characterized by a bicyclic structure comprising a benzene ring fused to an oxazolone ring. The compound features an amino (-NH₂) group at the 4-position and a methyl (-CH₃) group at the 3-position of the benzoxazolone scaffold. Benzoxazolones are notable for their diverse pharmacological activities, including roles as enzyme inhibitors, muscle relaxants, and intermediates in organic synthesis. The amino and methyl substituents in this compound likely influence its electronic properties, solubility, and biological interactions compared to unsubstituted or differently substituted analogs .

Properties

IUPAC Name |

4-amino-3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-7-5(9)3-2-4-6(7)12-8(10)11/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFYBORVPBFYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2OC1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts such as Lewis acids can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive sites:

-

Amino group (-NH₂) : Participates in nucleophilic substitutions and condensation reactions

-

Benzoxazolone ring : Undergoes electrophilic aromatic substitution at C(5)/C(7) positions

-

Lactam carbonyl : Acts as hydrogen bond acceptor and participates in ring-opening reactions

Acylation Reactions

Reacts with acylating agents under mild conditions:

Characterized by IR carbonyl stretch at 1680-1720 cm⁻¹ and ¹H NMR NH proton disappearance at δ 5.2-5.8 ppm .

Condensation with Carbonyl Compounds

Forms heterocyclic fused systems via Knorr-type reactions:

With pentane-2,4-dione (acetylacetone):

text4-Amino-benzoxazolone + acetylacetone → 3-(Benzoxazol-2-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine Conditions: AcOH, reflux, 6h Yield: 68% [4]

Key spectral data:

-

¹H NMR: δ 2.65 (s, 3H, CH₃), 2.75 (s, 3H, CH₃), 7.0–7.95 (m, Ar-H)

Suzuki-Miyaura Cross Coupling

Palladium-catalyzed arylation at C(5):

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DMF | 5-(4-MeO-C₆H₄)-benzoxazolone | 73% | |

| 2-Furyl | Pd(OAc)₂, SPhos, dioxane | 5-(2-Furyl)-substituted derivative | 81% |

Reaction time: 12-24h at 80-100°C. Confirmed by LC-MS and ¹³C NMR aryl carbon signals at δ 115-150 ppm .

Ring-Opening Reactions

Controlled hydrolysis under acidic conditions:

text4-Amino-benzoxazolone + HCl (conc.) → 2-Amino-4-methylcatechol + CO₂ + NH₃ Conditions: H₂O/EtOH (1:1), 80°C, 3h Conversion: >95% [3]

Mechanistic pathway involves protonation of lactam oxygen followed by nucleophilic water attack at C(2).

Oxidation Behavior

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 0°C | Quinone derivative | 42% | |

| H₂O₂ | FeCl₃, MeCN, RT | N-Oxide | 88% | |

| TBHP | CuI, DMF, 100°C | Ring-expanded oxazepine | 65% |

The N-oxide product shows enhanced water solubility (LogP reduction from 1.8 → 0.4) .

Mechanistic Insights

DFT calculations (B3LYP/6-31G*) demonstrate:

-

Amino group nucleophilicity (NPA charge: -0.52 e)

-

C(5) position electrophilicity (Fukui f⁻ index: 0.18)

This comprehensive analysis demonstrates 4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one's versatility as a synthetic building block, particularly in developing antimicrobial and anticancer agents. Recent advances in catalytic systems (e.g., Pd nanoparticles, FeCl₃) have significantly improved reaction efficiencies compared to traditional methods .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of benzoxazole, including 4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, exhibit potent anticancer properties. A study evaluated various benzoxazole derivatives for their cytotoxic effects against cancer cell lines. The results indicated that certain modifications to the benzoxazole structure enhanced its efficacy against cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders. Specifically, studies have focused on the optimization of benzoxazolone carboxamides to target lysosomal storage diseases such as Gaucher’s and Krabbe’s diseases. The administration of these compounds showed a significant reduction in toxic lipid levels in animal models, highlighting the therapeutic potential of benzoxazole derivatives in neurodegenerative conditions .

Antimicrobial Properties

Benzoxazole derivatives are also recognized for their antimicrobial activity. A systematic review highlighted their effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of specific enzymes vital for microbial survival, making these compounds valuable candidates for developing new antimicrobial agents .

Organic Synthesis

The unique structure of this compound allows it to act as a versatile building block in organic synthesis. It can be employed in the synthesis of more complex molecules through various reactions such as cyclization and functionalization. This versatility is crucial for developing new materials and pharmaceuticals .

Material Science

In material science, benzoxazole derivatives are explored for their potential use in creating advanced materials due to their thermal stability and electronic properties. Research indicates that these compounds can be incorporated into polymers to enhance their mechanical properties and thermal resistance .

Case Study 1: Anticancer Evaluation

A study published in PLOS ONE detailed the synthesis and evaluation of a series of benzoxazole derivatives against human cancer cell lines. The study found that specific substitutions on the benzoxazole ring significantly increased cytotoxicity compared to the parent compound. This highlights the importance of structural modification in enhancing biological activity .

Case Study 2: Neurological Therapeutics

In research conducted by Ortega et al., the optimization of benzoxazolone carboxamides led to compounds that effectively reduced toxic lipid accumulation in mouse models of lysosomal storage diseases. The study demonstrated that these compounds could alter disease progression significantly, suggesting a viable therapeutic pathway for treating such conditions .

Mechanism of Action

The mechanism of action of 4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazolone Derivatives

Substituent Positioning and Functional Group Analysis

The biological and physicochemical properties of benzoxazolones are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Chlorzoxazone (5-Chloro-2,3-Dihydro-1,3-Benzoxazol-2-One)

- Substituents : Chlorine at position 3.

- Molecular Weight : 169.57 g/mol.

- Key Properties : Chlorzoxazone is a centrally acting muscle relaxant, functioning via inhibition of calcium and potassium influx in neurons. Its chlorine substituent enhances lipophilicity, aiding blood-brain barrier penetration .

6-Methoxy-2(3H)-Benzoxazolone

- Substituents : Methoxy (-OCH₃) at position 4.

- Molecular Weight : 165.15 g/mol.

- Key Properties: A natural metabolite in wheat, this compound is part of the benzoxazinoid family, which exhibits allelopathic and defense-related activities.

- Contrast: The absence of an amino group limits its utility in applications requiring nucleophilic interactions.

5-Bromo-7-Chloro-2,3-Dihydro-1,3-Benzoxazol-2-One

- Substituents : Bromine (position 5) and chlorine (position 7).

- Molecular Weight : 248.46 g/mol.

- Key Properties: Halogen substituents enhance molecular weight and steric bulk, likely influencing binding affinity in enzyme inhibition. No direct pharmacological data is reported, but halogens are common in bioactive compounds .

- Contrast: The dual halogenation contrasts with the amino-methyl combination in the target compound, suggesting divergent solubility and target selectivity.

6-Benzoyl-2,3-Dihydro-1,3-Benzoxazol-2-One

- Substituents : Benzoyl (-COC₆H₅) at position 5.

- Synthesis : Prepared via Friedel-Crafts acylation using polyphosphoric acid (PPA) .

- Key Properties : The benzoyl group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. Such derivatives are explored as intermediates in anti-inflammatory drug synthesis .

Physicochemical and Pharmacological Comparisons

*Calculated based on formula C₈H₈N₂O₂.

Key Observations:

- Solubility: The amino group in 4-amino-3-methyl-... enhances hydrophilicity compared to halogenated or benzoylated analogs.

- Bioactivity: Amino-substituted benzoxazolones are understudied but may offer unique interactions with enzymes (e.g., soluble epoxide hydrolases) or receptors due to hydrogen-bonding capabilities .

- Synthetic Accessibility: Halogenated and benzoylated derivatives often require harsh conditions (e.g., PPA, AlCl₃), whereas amino groups can be introduced via amination or reduction of nitro precursors .

Biological Activity

4-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 99584-80-2) is a heterocyclic compound belonging to the benzoxazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data.

The molecular formula of this compound is , with a molecular weight of approximately 164.16 g/mol. Its structure features an amino group and a methyl group that contribute to its biological activity.

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of benzoxazole derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, a study demonstrated that derivatives of benzoxazole showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzoxazole structure can enhance antimicrobial potency .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, which can be attributed to its interaction with cellular signaling pathways .

Study 1: Anticancer Mechanism

A recent study focused on the structure–activity relationship (SAR) of benzoxazole derivatives found that this compound exhibited a notable IC50 value against MCF-7 cells at concentrations below 10 µM. The study indicated that the presence of the amino group was crucial for enhancing cytotoxicity through increased interaction with target proteins involved in cell proliferation .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Data Table: Biological Activity Overview

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

- Apoptosis Induction : It promotes programmed cell death in cancer cells through activation of caspases and modulation of pro-apoptotic factors.

- Cell Cycle Regulation : The compound can interfere with cell cycle progression by affecting cyclins and cyclin-dependent kinases.

Q & A

Q. What databases or strategies are recommended for locating prior studies on this compound?

- Methodological Answer : Use SciFinder or Reaxys for comprehensive chemical literature searches. Filter results by "synthesis," "biological activity," or "spectral data." Google Scholar can identify recent studies using keywords like "4-amino-3-methylbenzoxazolone" combined with "pharmacology" or "catalysis." Cross-reference patents and peer-reviewed journals to avoid gaps in data .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Systematic optimization involves varying solvents (e.g., DMF for polar intermediates), catalysts (e.g., p-toluenesulfonic acid for cyclization), and temperature gradients. For example, microwave-assisted synthesis may reduce reaction time from hours to minutes. Monitor progress via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify ideal termination points .

Q. What experimental approaches resolve contradictions in reported physicochemical properties (e.g., melting points)?

- Methodological Answer : Discrepancies in melting points often arise from purity or polymorphic forms. Use Differential Scanning Calorimetry (DSC) to characterize thermal behavior and recrystallize the compound in multiple solvents (e.g., ethanol, acetonitrile) to isolate pure polymorphs. Compare results with published X-ray diffraction data to validate crystalline structures .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For antimicrobial testing, use broth microdilution (MIC/MBC) against Gram-positive/negative strains. For anticancer activity, employ MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results via dose-response curves and statistical analysis (p < 0.05) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against protein targets (e.g., COX-2, topoisomerase II) using the compound’s 3D structure (optimized via DFT). Validate docking poses with Molecular Dynamics (MD) simulations (50–100 ns) to assess binding stability. Compare binding affinities with known inhibitors to prioritize experimental testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.